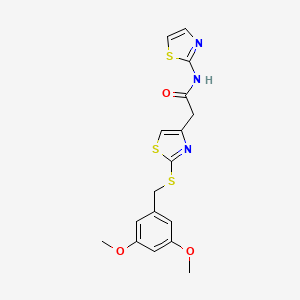![molecular formula C11H7N3O2S2 B2687706 5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 440323-45-5](/img/structure/B2687706.png)
5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2- [5- (4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride was reacted with ethanol and amines to obtain the corresponding ester and amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 277.32. Other properties such as density, boiling point, and vapor pressure are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antitumor and Antibacterial Agents
Compounds structurally related to 5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide have been explored for their potential as antitumor and antibacterial agents. Specifically, 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines, which share a similar core structure, have demonstrated inhibitory effects on thymidylate synthase, a key enzyme in DNA synthesis. These compounds have shown promise against human cell lines, including human squamous cell carcinoma, and various bacterial strains such as Escherichia coli and Streptococcus faecium (Gangjee et al., 1996).
Drug Synthesis
Another application lies in the synthesis of drug-like compounds. A study detailed the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, utilizing a similar thiazoloquinazoline structure as a key intermediate. This approach is significant for the development of new pharmaceutical compounds with varied biological activities (Park et al., 2009).
Antimicrobial Agents
The structure of this compound is also relevant in the synthesis of compounds with antimicrobial properties. For instance, thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, which are chemically related, have been investigated for their antimicrobial activity (Abdelriheem et al., 2015).
Antifungal and Antibacterial Evaluation
Compounds with the this compound framework have been studied for their potential antifungal and antibacterial properties. For example, 6-fluoro-4-quinazolinol derivatives demonstrated significant inhibitory effects on various fungi and bacteria, highlighting the potential of this chemical structure in developing new antimicrobial agents (Xu et al., 2007).
Zukünftige Richtungen
In silico studies have been conducted on similar compounds for their potential as MALT1 protease inhibitors for the treatment of B cell lymphoma . This suggests that 5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide and its derivatives could be subjects of future research in medicinal chemistry .
Wirkmechanismus
Target of Action
The primary target of the compound 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is the MALT1 protease . This protease plays a crucial role in the immune response, particularly in the activation, proliferation, and development of lymphocytes .
Mode of Action
5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide interacts with the MALT1 protease, inhibiting its activity . This interaction results in a decrease in the activation and proliferation of lymphocytes, thereby modulating the immune response .
Biochemical Pathways
The compound 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide affects the NF-κB signaling pathway . This pathway plays a central role in the immune system, regulating the activation, proliferation, and development of lymphocytes . By inhibiting the MALT1 protease, the compound disrupts this pathway, leading to downstream effects on immune response .
Pharmacokinetics
The pharmacokinetic properties of 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability . In silico studies suggest that certain derivatives of this compound have good ADMET properties, indicating potential for effective delivery and action in the body .
Result of Action
The molecular and cellular effects of 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide’s action include the inhibition of MALT1 protease and disruption of the NF-κB signaling pathway . This leads to a decrease in the activation and proliferation of lymphocytes, which can have significant effects on immune response .
Eigenschaften
IUPAC Name |
5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S2/c12-8(15)7-9-13-10(16)5-3-1-2-4-6(5)14(9)11(17)18-7/h1-4H,(H2,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDYVJPAUXUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
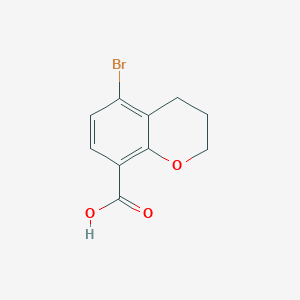
![3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/no-structure.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2687629.png)
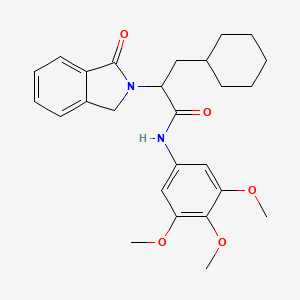
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2687632.png)
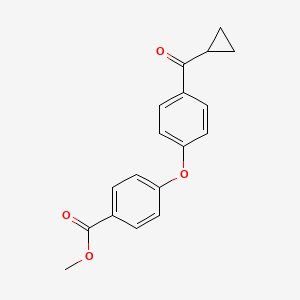
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2687635.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2687638.png)
![5-methyl-1-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2687639.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2687640.png)
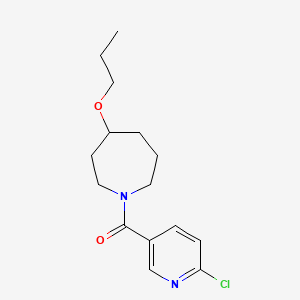
![2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687644.png)
